N-(Benzo[d]thiazol-2-ylmethyl)benzamide
Overview
Description
N-(Benzo[d]thiazol-2-ylmethyl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Scientific Research Applications
N-(Benzo[d]thiazol-2-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Safety and Hazards
The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of N-(Benzo[d]thiazol-2-ylmethyl)benzamide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are known to enhance the sensitivity of pain receptors and cause inflammation .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are involved in these processes . In fact, certain derivatives of this compound have shown significant anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
N-(Benzo[d]thiazol-2-ylmethyl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have anti-inflammatory properties, potentially through interactions with cyclooxygenase (COX) enzymes
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound are still being explored.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)benzamide typically involves the coupling of substituted 2-aminobenzothiazoles with benzoyl chloride derivatives. One common method involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine in a solvent like toluene. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d]thiazol-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiazoles.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide
- N-(Benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamide
- N-(Benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)ethylamino benzamide
Uniqueness
N-(Benzo[d]thiazol-2-ylmethyl)benzamide stands out due to its unique combination of benzothiazole and benzamide moieties, which confer distinct biological activities. Its ability to inhibit COX enzymes and disrupt bacterial cell membranes makes it a promising candidate for anti-inflammatory and antimicrobial applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQZKWAXOBMOAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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